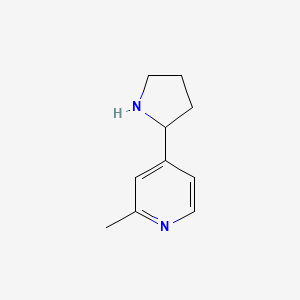

2-Methyl-4-(pyrrolidin-2-yl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-4-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine ring and a methyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Methyl-4-(pyrrolidin-2-yl)pyridine involves the reaction of pyrrolidine with 2-bromopyridine under specific conditions . The reaction typically requires a base, such as potassium carbonate, and is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the pyrrolidine ring attacks the bromine-substituted pyridine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and to minimize human error.

化学反応の分析

Types of Reactions

2-Methyl-4-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the pyridine ring to a piperidine ring.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Piperidine derivatives.

Substitution: Halogenated derivatives of the original compound.

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development

2-Methyl-4-(pyrrolidin-2-yl)pyridine is utilized in the development of pharmaceuticals, particularly as a ligand for various receptors. It has been investigated for its potential as a histamine H3 receptor ligand, which is relevant in treating conditions such as obesity, cognitive disorders, and sleep disorders . The compound's ability to modulate receptor activity makes it a candidate for drug development aimed at central nervous system targets.

Case Study: Histamine H3 Receptor Antagonists

Research has shown that derivatives of this compound can act as antagonists at the histamine H3 receptor. One study reported that specific modifications to the pyridine structure enhanced binding affinity and selectivity, leading to promising results in preclinical models . The pharmacokinetic profiles of these compounds indicated good oral bioavailability and CNS penetration, essential for therapeutic efficacy.

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it suitable for creating more complex structures. For instance, it can be used to synthesize other pyridine derivatives that exhibit biological activity .

Table 1: Synthesis Pathways Involving this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Alkylation | Substituted pyridines | |

| Nucleophilic addition | Pyrrolidine derivatives | |

| Cyclization | Heterocyclic compounds |

Neuropharmacology

CNS Activity

The compound has been studied for its neuropharmacological properties. It has shown potential in modulating neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation can have implications for treating neurodegenerative diseases and psychiatric disorders .

Case Study: CNS Effects

In a preclinical study, this compound was evaluated for its effects on anxiety-like behavior in rodent models. Results indicated that the compound exhibited anxiolytic properties without significant sedative effects, suggesting its potential utility in developing non-sedating anxiolytics .

Agricultural Chemistry

Pesticide Development

Emerging research indicates that this compound may have applications in agricultural chemistry, particularly as a precursor for developing novel pesticides. Its structural attributes could enhance the efficacy and selectivity of pest control agents while minimizing environmental impact.

Table 2: Potential Agricultural Applications

| Application Type | Description | Potential Benefits |

|---|---|---|

| Insecticides | Target specific pest species | Reduced toxicity to non-target organisms |

| Herbicides | Inhibit weed growth | Enhanced crop yield |

| Fungicides | Combat fungal infections | Sustainable practices |

作用機序

The mechanism of action of 2-Methyl-4-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the compound can interact with neurotransmitter receptors, modulating their activity and influencing neurological pathways .

類似化合物との比較

Similar Compounds

Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring.

Pyridine: A six-membered nitrogen-containing aromatic ring.

Piperidine: A six-membered nitrogen-containing ring, similar to pyrrolidine but with an additional carbon atom.

Uniqueness

2-Methyl-4-(pyrrolidin-2-yl)pyridine is unique due to its combination of a pyridine ring with a pyrrolidine ring and a methyl group. This structure provides a unique set of chemical properties and biological activities that are not found in simpler compounds like pyrrolidine or pyridine. The presence of both aromatic and saturated rings allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .

生物活性

2-Methyl-4-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that combines a pyridine ring with a pyrrolidine moiety, making it an interesting subject in medicinal chemistry. Its unique structure endows it with diverse biological activities, which are crucial for its potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The compound features a pyridine ring substituted at the 4-position by a pyrrolidine ring and at the 2-position by a methyl group . This structural arrangement allows for significant interactions with biological targets, enhancing its potential as a pharmacological agent.

The biological activity of this compound can be attributed to several key mechanisms:

- Target Interactions : The pyrrolidine ring facilitates binding to various proteins, including cyclin-dependent kinases (CK1γ and CK1ε), which are involved in cell cycle regulation.

- Biochemical Pathways : The compound influences multiple cellular pathways, including gene expression and enzyme activity, potentially leading to therapeutic effects against various diseases.

- Steric Factors : The spatial orientation of substituents on the pyrrolidine ring affects the binding affinity and selectivity towards target proteins, contributing to its diverse biological profiles.

Biological Activities

Research has documented several biological activities associated with this compound:

-

Antimicrobial Activity :

- The compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

- It also shows antifungal activity against species like Candida albicans and Fusarium oxysporum, indicating its potential in treating fungal infections .

-

Neuropharmacological Effects :

- The compound has been studied for its interaction with nicotinic acetylcholine receptors (nAChRs), suggesting potential applications in treating neurological disorders such as Alzheimer’s disease .

- Its structural analogs have demonstrated selective desensitization of α4β2 nAChRs, indicating a pathway for developing therapeutics targeting nicotine addiction .

- Anti-inflammatory Properties :

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Study on Antimicrobial Activity : A recent investigation demonstrated that various derivatives of pyrrolidine compounds, including this compound, showed enhanced antimicrobial activity compared to simpler analogs. This study emphasized the importance of structural modifications in developing potent antimicrobial agents .

- Neuropharmacological Research : In a study focused on nAChR modulation, researchers synthesized several analogs of this compound and assessed their stability and efficacy. Results indicated that specific modifications could enhance receptor selectivity and reduce side effects, paving the way for novel treatments for cognitive disorders .

Comparison with Similar Compounds

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| This compound | Heterocyclic | Antimicrobial, neuropharmacological |

| Pyrrolidine | Five-membered ring | Limited bioactivity compared to derivatives |

| Pyridine | Six-membered aromatic ring | Basic pharmacological properties |

The unique combination of a pyridine and a pyrrolidine ring in this compound allows it to exhibit enhanced biological activities not observed in simpler compounds like pyrrolidine or pyridine alone .

特性

IUPAC Name |

2-methyl-4-pyrrolidin-2-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-8-7-9(4-6-11-8)10-3-2-5-12-10/h4,6-7,10,12H,2-3,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNHYALVCLANTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。